molecular formula C20H18N6S2 B11290032 6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11290032
M. Wt: 406.5 g/mol
InChI Key: JQDZBOIHMNQBTB-UHFFFAOYSA-N
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Description

3,5-DIMETHYL-1-PHENYL-4-{2-[3-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHYL}-1H-PYRAZOLE is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including pyrazole, thiophene, and triazolothiadiazole moieties, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL-1-PHENYL-4-{2-[3-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHYL}-1H-PYRAZOLE typically involves a multi-step process. One common method involves the condensation of benzaldehyde with 2-amino propionic acid methyl ester, followed by cyclization and methylation reactions . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the synthesis. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL-1-PHENYL-4-{2-[3-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHYL}-1H-PYRAZOLE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5-DIMETHYL-1-PHENYL-4-{2-[3-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHYL}-1H-PYRAZOLE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL-1-PHENYL-4-{2-[3-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHYL}-1H-PYRAZOLE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE: A simpler analog lacking the thiophene and triazolothiadiazole moieties.

    1,3,4-THIADIAZOLE DERIVATIVES: Compounds with similar biological activities but different structural features.

    THIOPHENE-CONTAINING COMPOUNDS: Known for their electronic properties and applications in materials science.

Uniqueness

The uniqueness of 3,5-DIMETHYL-1-PHENYL-4-{2-[3-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHYL}-1H-PYRAZOLE lies in its combination of multiple functional groups, which confer a broad spectrum of chemical reactivity and biological activities. This makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C20H18N6S2

Molecular Weight

406.5 g/mol

IUPAC Name

6-[2-(3,5-dimethyl-1-phenylpyrazol-4-yl)ethyl]-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H18N6S2/c1-13-16(14(2)25(23-13)15-7-4-3-5-8-15)10-11-18-24-26-19(17-9-6-12-27-17)21-22-20(26)28-18/h3-9,12H,10-11H2,1-2H3

InChI Key

JQDZBOIHMNQBTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CCC3=NN4C(=NN=C4S3)C5=CC=CS5

Origin of Product

United States

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